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Compound of Interest

Compound Name: I-138

Cat. No.: B15582254 Get Quote

For researchers, scientists, and drug development professionals, the selection of a suitable

chemical probe is critical for investigating the therapeutic potential of targeting the

deubiquitinase USP1 (Ubiquitin-Specific Protease 1). This guide provides an objective

comparison of two prominent, structurally related USP1 inhibitors, I-138 and ML323,

summarizing their performance based on experimental data and outlining the methodologies

for key validation assays.

USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), plays a crucial role in

DNA damage response pathways by deubiquitinating key proteins such as PCNA (Proliferating

Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2).[1] Inhibition

of USP1-UAF1 can potentiate the cytotoxicity of DNA-damaging agents like cisplatin, making it

an attractive target for cancer therapy.[1][2] Both I-138 and ML323 are reversible, allosteric

inhibitors that bind to a cryptic pocket in USP1, leading to the disruption of its catalytic activity.

[3][4]

Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for I-138 and ML323, highlighting

the superior potency of I-138.
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Parameter I-138 ML323 Reference(s)

Biochemical Potency

(IC50)

USP1-UAF1 (Ub-Rho

assay)
4.1 nM 76 nM [5][6]

USP1-UAF1 (Ub-Rho

cleavage assay)
4.1 nM 569 nM [7]

Binding Affinity (Ki) 5.4 nM 68 nM [5][6]

Cellular Efficacy

Viability IC50 (MDA-

MB-436 cells)
50 nM Not explicitly stated [3]

Selectivity

>2,000-fold over a

panel of 45 DUBs.[7]

Some inhibition of

USP12/46 at 10 µM.

[8]

Highly selective

against human DUBs,

deSUMOylase, and

deneddylase.[6]

Shows some inhibition

of USP12 and USP46

at higher

concentrations.[8][9]

[6][7][8][9]

Oral Bioavailability Orally active in vivo.[5]

Not explicitly stated

for in vivo oral

administration.

[5]

Mechanism of Action and Cellular Effects
Both I-138 and ML323 function as allosteric inhibitors of the USP1-UAF1 deubiquitinase

complex.[3] They bind to a cryptic site within USP1, which disrupts the protein's hydrophobic

core and induces conformational changes in the active site, thereby inhibiting its

deubiquitinating activity.[4]

In a cellular context, treatment with either inhibitor leads to the accumulation of

monoubiquitinated PCNA and FANCD2.[1][5][10] This is a direct consequence of USP1

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/i-138.html
https://www.medchemexpress.com/ML-323.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9891357/
https://www.medchemexpress.com/i-138.html
https://www.medchemexpress.com/ML-323.html
https://www.probechem.com/products_I-138.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9891357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403619/
https://www.medchemexpress.com/ML-323.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403619/
https://www.biorxiv.org/content/10.1101/2024.05.16.594330v1.full-text
https://www.medchemexpress.com/ML-323.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9891357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11403619/
https://www.biorxiv.org/content/10.1101/2024.05.16.594330v1.full-text
https://www.medchemexpress.com/i-138.html
https://www.medchemexpress.com/i-138.html
https://www.benchchem.com/product/b15582254?utm_src=pdf-body
https://www.probechem.com/products_I-138.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9519042/
https://www.ncbi.nlm.nih.gov/books/NBK259186/
https://www.medchemexpress.com/i-138.html
https://www.selleckchem.com/products/i-138.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibition and serves as a key pharmacodynamic biomarker. The accumulation of ubiquitinated

PCNA can lead to replication stress and DNA damage, which is particularly cytotoxic to cancer

cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[7][11] I-138
has been shown to induce single-strand DNA gaps and overcome PARP inhibitor resistance in

BRCA1-deficient cancer models.[11][12]

Signaling Pathway of USP1 Inhibition
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Caption: USP1-UAF1 signaling pathway and its inhibition by I-138 and ML323.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are

protocols for key experiments used to characterize USP1 inhibitors.

Biochemical USP1-UAF1 Inhibition Assay (Fluorogenic)
This assay quantitatively measures the enzymatic activity of the USP1-UAF1 complex and the

potency of inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine 110 (Ub-

Rho) or Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).[6][13] Cleavage of the substrate by

active USP1-UAF1 releases the fluorophore, resulting in an increase in fluorescence that is

proportional to enzyme activity.

Protocol:

Reagent Preparation:

Prepare assay buffer (e.g., 20 mM Tris pH 8.0, 75 mM NaCl, 5% glycerol, 1 mM DTT).[4]

Reconstitute purified recombinant USP1-UAF1 complex to a working concentration (e.g.,

0.008 nM).[14]

Prepare a stock solution of the fluorogenic substrate (e.g., 100 nM Ub-Rho).[14]

Prepare serial dilutions of the test inhibitors (I-138, ML323) in DMSO, then dilute further in

assay buffer. Ensure the final DMSO concentration does not exceed 1%.[15]

Assay Procedure (96-well or 1536-well format):

Add a small volume of diluted USP1-UAF1 enzyme to each well of a black microplate.

Add the test inhibitor dilutions to the respective wells. For controls, add DMSO vehicle

(positive control) or buffer without enzyme (negative control).

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at room

temperature with gentle agitation.[15]
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Initiate the reaction by adding the fluorogenic substrate to all wells.

Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

[15]

Data Acquisition and Analysis:

Measure fluorescence intensity using a microplate reader at the appropriate excitation and

emission wavelengths (e.g., Ex/Em = 485/528 nm for Rhodamine 110; Ex/Em = 350/460

nm for AMC).[15]

Subtract the background fluorescence (negative control) from all readings.

Calculate the percentage of inhibition relative to the positive control (DMSO).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

[14]

Cellular Western Blot Assay for PCNA and FANCD2
Ubiquitination
This assay confirms the on-target activity of the inhibitors in a cellular environment by detecting

the accumulation of ubiquitinated substrates.

Principle: Cells are treated with the USP1 inhibitor, and whole-cell lysates are analyzed by

Western blotting to detect the ubiquitinated forms of PCNA and FANCD2, which appear as

distinct, higher molecular weight bands.

Protocol:

Cell Culture and Treatment:

Plate cells (e.g., MDA-MB-436, HAP-1, or HEK293T) and allow them to adhere overnight.

[1][5]

Treat the cells with various concentrations of the USP1 inhibitor (e.g., 0.01-10 µM I-138) or

DMSO as a vehicle control for a specified duration (e.g., 4, 24, or 48 hours).[5][16]
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Optional: To induce DNA damage and enhance the signal, co-treat with an agent like

cisplatin (e.g., 100 µM).[1]

Cell Lysis:

Harvest the cells by scraping or trypsinization.

Wash the cell pellet with ice-cold PBS.

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and

phosphatase inhibitors.

Clarify the lysates by centrifugation to remove cellular debris.

Western Blotting:

Determine the protein concentration of the lysates using a standard method (e.g., BCA

assay).

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies specific for PCNA and FANCD2. Use an

antibody for a loading control (e.g., GAPDH or β-actin).

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as

bands shifted by approximately 8 kDa.
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Experimental Workflow for Inhibitor Evaluation
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Caption: A typical experimental workflow for evaluating and comparing USP1 inhibitors.

Conclusion
Both I-138 and ML323 are valuable chemical tools for studying the function of USP1. The

available data indicates that I-138 is a significantly more potent inhibitor of the USP1-UAF1

complex both biochemically and in cellular models.[5] Furthermore, its demonstrated oral

activity makes it a more suitable candidate for in vivo studies.[5] ML323 remains a well-

characterized and highly selective probe, foundational in establishing USP1 as a druggable

target. The choice between these inhibitors will depend on the specific experimental context,

with I-138 offering a clear advantage in potency for studies requiring maximal USP1 inhibition

at lower concentrations and for translational research progressing towards in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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